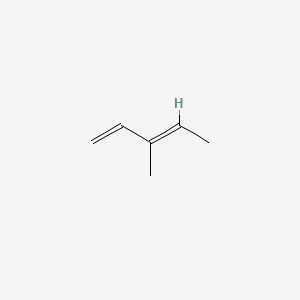

3-Methyl-1,3-pentadiene

描述

Contextual Significance of Conjugated Dienes in Organic Synthesis and Polymer Science

Conjugated dienes are organic compounds characterized by the presence of two carbon-carbon double bonds separated by a single bond. fiveable.me This arrangement allows for the delocalization of π-electrons across the four-carbon system, leading to enhanced stability compared to isolated dienes. fiveable.meslideshare.net This electronic feature is central to their diverse reactivity.

In organic synthesis, conjugated dienes are renowned for their participation in pericyclic reactions, most notably the Diels-Alder reaction. fiveable.me This powerful cycloaddition reaction allows for the stereospecific formation of six-membered rings, a common motif in many natural products and pharmaceuticals. fiveable.mechemistrysteps.com The delocalized electron system of the conjugated diene readily reacts with a dienophile to construct complex cyclic architectures in a single step. fiveable.me Furthermore, conjugated dienes can undergo sigmatropic rearrangements, such as the Cope rearrangement, where the conjugated system facilitates the migration of a substituent. fiveable.me They are also susceptible to both 1,2- and 1,4-addition reactions with electrophiles, with the product distribution often dependent on reaction conditions. chemistrysteps.com The synthesis of conjugated dienes themselves can be achieved through various methods, including elimination reactions and modern cross-coupling techniques. chemistrysteps.commdpi.com

In the field of polymer science, conjugated dienes are fundamental monomers for the production of a wide array of synthetic rubbers and elastomers. libretexts.orgunizin.org The polymerization of conjugated dienes, such as 1,3-butadiene (B125203) and its derivatives, can proceed through different pathways (1,2- or 1,4-addition), leading to polymers with distinct microstructures and properties. libretexts.orglibretexts.org The stereochemistry of the resulting polymer (e.g., cis-1,4 or trans-1,4) profoundly influences its physical characteristics, such as elasticity and toughness. unizin.orglibretexts.org The development of stereospecific polymerization catalysts, often based on transition metals, has been a major area of research, enabling the synthesis of polymers with precisely controlled architectures and tailored properties. acs.orgresearchgate.net The presence of residual double bonds in the polymer backbone allows for post-polymerization modifications, such as vulcanization, a process of cross-linking that enhances the mechanical strength and durability of the rubber. unizin.orglibretexts.org

Stereoisomeric Forms and their Research Implications

3-Methyl-1,3-pentadiene exists as two geometric isomers, (E) and (Z), arising from the substitution pattern around the C3=C4 double bond. These isomers, while sharing the same molecular formula, exhibit differences in their physical properties and reactivity, which has implications for their use in research.

The (E)-isomer, also known as trans-3-methyl-1,3-pentadiene, is one of the two stereoisomeric forms of the compound. nist.gov Its specific spatial arrangement influences its physical properties and reactivity in chemical syntheses.

Physical and Chemical Properties of (E)-3-Methyl-1,3-pentadiene

| Property | Value |

| Molecular Formula | C6H10 |

| Molecular Weight | 82.14 g/mol |

| Boiling Point | 77 °C at 760 mmHg lookchem.com |

| Density | 0.707 g/cm³ lookchem.com |

| Refractive Index | n20/D 1.451 (lit.) lookchem.com |

This table contains data sourced from multiple references. nist.govlookchem.comnih.gov

Research has shown that (E)-3-methyl-1,3-pentadiene can be polymerized using specific catalyst systems. For instance, polymerization with cobalt complexes combined with methylaluminoxane (B55162) (MAO) can yield isotactic 1,2-poly(E-3-methyl-1,3-pentadiene). acs.org The structure of the resulting polymer has been extensively characterized, and it has been shown that the precursor polydiene's conformation and crystal structure can be resolved. acs.org

The (Z)-isomer, or cis-3-methyl-1,3-pentadiene, represents the other stereoisomer of this compound. nist.gov Its distinct geometry leads to different physical characteristics compared to its (E) counterpart.

Physical and Chemical Properties of (Z)-3-Methyl-1,3-pentadiene

| Property | Value |

| Molecular Formula | C6H10 |

| Molecular Weight | 82.1436 g/mol nist.gov |

| Boiling Point | 75-77 °C (for a mixture of cis and trans) sigmaaldrich.com |

| Density | 0.73 g/mL at 25 °C (for a mixture of cis and trans) sigmaaldrich.com |

| Refractive Index | n20/D 1.451 (lit.) (for a mixture of cis and trans) sigmaaldrich.com |

This table contains data sourced from multiple references. nist.govsigmaaldrich.comspectrabase.com

Research involving the (Z)-isomer has included studies on its unimolecular isomerization. For example, the isomerization of cis-3-methyl-1,3-pentadiene-1,2-d2 via a 1,5-H atom shift has been investigated to understand internal energy relaxation in molecules. aip.org Furthermore, polymerization studies of mixtures of (E) and (Z) isomers of this compound have been conducted. For example, using an iron-based catalyst system, Fe(bipy)2Cl2–MAO, a highly stereoregular syndiotactic E-1,2-polymer was obtained. acs.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(3E)-3-methylpenta-1,3-diene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10/c1-4-6(3)5-2/h4-5H,1H2,2-3H3/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOGRNZQRTNVZCZ-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701015954 | |

| Record name | (3E)-3-methylpenta-1,3-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701015954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2787-43-1, 4549-74-0 | |

| Record name | 3-Methyl-1,3-pentadiene, (3E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002787431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-1,3-pentadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004549740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3E)-3-methylpenta-1,3-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701015954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3E)-3-methylpenta-1,3-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-1,3-PENTADIENE, (3E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X790255XAW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 3 Methyl 1,3 Pentadiene

Dehydration Routes

Dehydration of alcohols represents a common and effective strategy for the synthesis of alkenes, including conjugated dienes like 3-methyl-1,3-pentadiene. The regioselectivity of these elimination reactions is a critical aspect, dictating the final product distribution. au.dk

Dehydration of 3-methyl-3-pentanol

The acid-catalyzed dehydration of tertiary alcohols is a well-established method for forming alkenes. pressbooks.pub In the case of 3-methyl-3-pentanol, this reaction proceeds through an E1 mechanism. The process begins with the protonation of the hydroxyl group, followed by the loss of a water molecule to form a stable tertiary carbocation. Subsequent deprotonation from an adjacent carbon atom yields the alkene. The formation of the more substituted and conjugated this compound is generally favored over other isomers due to its increased stability.

Dehydration of 2-methyl-2,4-pentanediol via 4-methyl-4-pentene-2-ol

A two-step dehydration of 2-methyl-2,4-pentanediol provides a pathway to this compound. google.com The initial step involves the selective dehydration of the tertiary alcohol at position 2 to form the intermediate, 4-methyl-4-pentene-2-ol. This is followed by the dehydration of the secondary alcohol at position 4 to yield the desired conjugated diene. This stepwise approach can offer better control over the formation of the final product and minimize the formation of isomeric byproducts. google.com For instance, using a weakly acidic catalyst can improve the yield of 2-methyl-1,3-pentadiene (B74102) from 2-methyl-2,4-pentanediol by reducing the formation of 4-methyl-1,3-pentadiene. google.com

Catalytic Dehydration Mechanisms

The mechanism of alcohol dehydration is highly dependent on the substrate and reaction conditions. For tertiary alcohols like 3-methyl-3-pentanol, acid-catalyzed dehydration typically follows an E1 pathway, involving a carbocation intermediate. pressbooks.pubpressbooks.pub The stability of this intermediate influences the reaction rate and the regioselectivity of the resulting alkene, with more stable, conjugated dienes being the major products. pressbooks.pub

For secondary alcohols, such as the intermediate 4-methyl-4-pentene-2-ol, the conditions for dehydration can be more severe. pressbooks.pub To avoid harsh acidic conditions, alternative reagents like phosphorus oxychloride (POCl₃) in pyridine (B92270) can be employed, which facilitates dehydration via an E2 mechanism under milder, basic conditions. pressbooks.pub The choice of catalyst is crucial in directing the regioselectivity of the dehydration and minimizing side reactions. au.dk

Catalytic Synthesis Approaches

Beyond simple dehydration, catalytic methods offer sophisticated routes to this compound, enabling precise control over the reaction and access from different starting materials.

Reaction of 3-methyl-1-butyne (B31179) with ethylene (B1197577) in the presence of catalysts

The hydrovinylation of alkynes presents a direct method for the synthesis of 1,3-dienes. The reaction of 3-methyl-1-butyne with ethylene, in the presence of a suitable catalyst, can lead to the formation of this compound. This process involves the formal addition of a vinyl group from ethylene across the triple bond of the alkyne. Cobalt and iron-based catalysts have shown activity in related heterodimerization reactions of dienes and olefins. nih.gov

Grignard Reagents and Vinyl Halides in Synthesis

The reaction of Grignard reagents with vinyl halides is a classic carbon-carbon bond-forming reaction that can be adapted for the synthesis of dienes. ontosight.ai A Grignard reagent, such as a methylmagnesium halide, can react with a vinyl halide containing the appropriate pentadiene backbone. This nucleophilic attack results in the formation of the desired diene structure. The versatility of Grignard reagents allows for the construction of a wide array of organic molecules. mnstate.edu

Aluminum Chloride (AlCl₃) Catalysis in Related Diene Synthesis

Aluminum chloride (AlCl₃) serves as a potent Lewis acid catalyst in various transformations involving conjugated dienes, influencing reaction rates, selectivity, and the nature of the products formed. While direct catalysis for the synthesis of this compound is a specific application, the principles are well-demonstrated in a range of related diene reactions, including oligomerization, polymerization, and cycloadditions.

Organoaluminum-activated metal complexes are fundamental to major petrochemical processes involving olefins and dienes. mdpi.com In these systems, AlCl₃ can play a role in activating titanium-based catalysts used in diene polymerization. mdpi.com For instance, TiCl₄/AlCl₃ supported on SiO₂ and activated by diethylaluminum chloride (Et₂AlCl) has been studied for the oligomerization of α-olefins, with the ratio of AlCl₃ to the titanium catalyst being a key factor in optimizing activity, suggesting the formation of active Ti–(μ-Cl)–Al species. mdpi.com Diethylaluminum chloride itself is used as a precursor for lanthanide/aluminum catalysts in diene polymerization. sigmaaldrich.com

A primary application of AlCl₃ in diene synthesis is in catalyzing Diels-Alder [4+2] cycloaddition reactions. The catalyst activates the dienophile, increasing the reaction rate and controlling the regioselectivity. researchgate.netscispace.com In the reaction between isoprene (B109036) (a structural analog of this compound) and methyl acrylate (B77674), thermal synthesis yields a 70:30 ratio of para- to meta-adducts. However, when catalyzed by aluminum chloride, the regioselectivity dramatically improves to a 95:5 ratio. scispace.com This enhancement is attributed to a two-stage heterolytic mechanism where the rate-determining step is the electrophilic attack on the dienophile-catalyst complex. scispace.com Kinetic studies show a significant difference in activation energy between the catalyzed and non-catalyzed reactions, with the catalyzed reaction rate being approximately 10⁵ times faster. scispace.com

| Parameter | Thermal Synthesis | AlCl₃-Catalyzed Synthesis |

|---|---|---|

| Product Ratio (para:meta) | 70:30 | 95:5 |

| Activation Energy (Eₐ) | 75.3 ± 4.2 kJ/mol | 43.5 ± 7.9 kJ/mol |

| Pre-exponential Factor (log A) | 5.4 ± 0.6 s⁻¹ | 4.8 ± 1.4 s⁻¹ |

| Relative Rate Constant | 1 | ~10⁵ |

Furthermore, AlCl₃ has been shown to promote the iron-catalyzed dimerization of dienes like bicyclo[2.2.1]hepta-2,5-diene (norbornadiene). psu.edu The addition of AlCl₃ to the catalytic system enhances the conversion rate and selectivity for specific dimers by facilitating the reduction of the iron precursor to its active catalytic species. psu.edu It also plays a crucial role in the synthesis of zirconacyclopentadienes—precursors to dienes—by significantly accelerating the cyclozirconation of alkynes. mdpi.comresearchgate.net

Isomer Resolution and Purification Techniques

This compound exists as a mixture of geometric isomers, specifically (E)- and (Z)-isomers (also referred to as cis- and trans-). quora.comnist.gov The specific isomer used can significantly influence the outcome of subsequent reactions. For example, in cationic polymerization initiated by AlCl₃, the presence of the cis isomer of 1,3-pentadiene (B166810) promotes cross-linking, while the trans isomer favors cyclization. researchgate.net Similarly, in tin(IV)-catalyzed cycloaddition reactions with β-nitrostyrene, the (E)- and (Z)-isomers of this compound react at different double bonds, leading to distinct products. beilstein-journals.org These findings underscore the critical importance of effective isomer resolution and purification.

The separation of conjugated diene isomers is a recognized challenge in industrial chemistry. researchgate.net Several techniques can be employed for the purification of dienes and the resolution of their isomers, ranging from traditional methods to more advanced chromatographic and extractive processes.

Extractive Distillation: This is a common industrial method for separating hydrocarbons with close boiling points, such as diene isomers. researchgate.net The process involves introducing a solvent that alters the relative volatilities of the components. epo.org For C4 and C5 hydrocarbon fractions containing dienes like butadiene and isoprene, solvents such as dimethylformamide (DMF) are used to improve separation efficiency. epo.org

Chromatography: Various chromatographic methods are effective for isomer separation on a laboratory scale.

Column Chromatography: For certain diene derivatives, such as chlorinated butadienes, separation of cis and trans isomers has been achieved using column chromatography with a Florisil® stationary phase. sciencegate.app

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the purification of dienes. In one case, a pimarane-type diene was successfully purified from a crude extract using reversed-phase HPLC with a C18 column and an isocratic elution of acetonitrile. rsc.orgrsc.org

Gas Chromatography (GC): While primarily an analytical tool, preparative GC can be used for the separation of small quantities of volatile isomers. The NIST Chemistry WebBook lists gas chromatography data for this compound, indicating its applicability. nist.gov

Adsorption: Selective adsorption can be used to separate isomers. A patented method describes the use of synthetic chabazite (B1143428) (a type of zeolite molecular sieve) to preferentially adsorb cis-isomers of butene and pentene from mixtures containing their trans-counterparts. google.com

Chemical Methods: Isomers can sometimes be separated by converting them into derivatives that have different physical properties, such as solubility. After separation, the original isomers are regenerated. For example, cyclohexane (B81311) diamine isomers have been separated by converting them to their dihydrochloride (B599025) salts, which have different solubilities in methanol, allowing the trans-isomer to be recovered via precipitation. google.com

| Technique | Principle | Applicability to Dienes | Reference |

|---|---|---|---|

| Extractive Distillation | Altering relative volatilities with a solvent (e.g., DMF). | Industrial separation of C4/C5 dienes like isoprene and piperylene. | researchgate.netepo.org |

| Column Chromatography | Differential adsorption on a solid stationary phase (e.g., Florisil®). | Separation of cis/trans isomers of functionalized dienes. | sciencegate.app |

| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase (e.g., C18). | Purification of complex dienes from crude mixtures. | rsc.orgrsc.org |

| Selective Adsorption | Preferential binding of one isomer to a porous material. | Separation of cis/trans pentene isomers using synthetic chabazite. | google.com |

| Chemical Derivatization | Conversion to derivatives with different physical properties (e.g., solubility). | General principle, demonstrated for separating diamine isomers. | google.com |

The commercial availability of this compound as both a mixed-isomer product and as the pure (E)-isomer further indicates that scalable purification and resolution techniques are successfully employed. beilstein-journals.org

Reactivity and Reaction Mechanisms of 3 Methyl 1,3 Pentadiene

Diels-Alder Cycloaddition Reactions

The Diels-Alder reaction is a powerful tool in organic synthesis for forming six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile. 3-Methyl-1,3-pentadiene, an unsymmetrical diene, presents interesting complexities in terms of regioselectivity and reaction mechanism when participating in these reactions.

The regioselectivity of the Diels-Alder reaction involving an unsymmetrical diene like this compound is determined by the electronic and steric properties of both the diene and the dienophile. The methyl group on the diene influences the electron density of the π-system, guiding the orientation of the dienophile's approach. In general, the reaction favors the alignment of the most nucleophilic carbon on the diene with the most electrophilic carbon on the dienophile. masterorganicchemistry.com For a 2-substituted diene like this compound, this typically leads to the formation of the "para" or 1,4-adduct as the major product. masterorganicchemistry.com

The tin(IV)-catalyzed Diels-Alder reaction between this compound and β-nitrostyrene has been studied in detail, revealing complex regioselectivity that is highly dependent on the diene's stereochemistry. This compound exists as (E) and (Z) isomers, and their reactivity differs significantly.

When the (E)-isomer of this compound reacts with β-nitrostyrene in toluene (B28343) with a tin(IV) catalyst, the major products arise from cycloaddition at the less substituted double bond of the diene. beilstein-journals.orgsemanticscholar.orgnih.gov Two primary nitronic ester cycloadducts were formed in 27% and 29% yields, respectively. beilstein-journals.orgsemanticscholar.orgnih.gov However, the reaction also yielded four minor cycloadducts resulting from an attack at the more substituted double bond. beilstein-journals.orgsemanticscholar.orgnih.gov

Conversely, the reaction with the (Z)-isomer under similar conditions (in dichloromethane) showed a marked preference for cycloaddition at the more substituted double bond. beilstein-journals.orgsemanticscholar.orgnih.gov This reaction yielded four nitronic ester cycloadducts, with one major adduct isolated in 45% yield. beilstein-journals.orgsemanticscholar.orgnih.gov The formation of products that would formally derive from the (E)-isomer was also observed, indicating a loss of diene stereointegrity during the reaction. beilstein-journals.orgsemanticscholar.org

The differing regioselectivity between the (E) and (Z) isomers can be attributed to the stability of the intermediates formed in a stepwise mechanism. beilstein-journals.org

Table 1: Regioselectivity of Tin(IV)-Catalyzed Diels-Alder Reaction of this compound Isomers with β-nitrostyrene

| Diene Isomer | Major Site of Cycloaddition | Major Product Yields | Minor Products |

| (E)-3-Methyl-1,3-pentadiene | Less substituted double bond | 27% and 29% | Four cycloadducts from attack at the more substituted double bond |

| (Z)-3-Methyl-1,3-pentadiene | More substituted double bond | 45% (one major adduct) | Formal adducts of the (E)-isomer |

While specific studies detailing the reaction of this compound with methyl acrylate (B77674) were not extensively covered in the provided search results, the regiochemical outcome can be predicted based on established principles of Diels-Alder reactions. masterorganicchemistry.com Methyl acrylate is an unsymmetrical dienophile with an electron-withdrawing ester group. This group makes the β-carbon of the double bond electrophilic.

The methyl group on this compound is an electron-donating group, which increases the nucleophilicity of the diene. masterorganicchemistry.com In a typical Diels-Alder reaction, the regioselectivity is governed by the interaction of the frontier molecular orbitals of the diene and dienophile. For a diene with an electron-donating group at the 2-position (or 3-position by IUPAC naming for this compound), the largest coefficient of the Highest Occupied Molecular Orbital (HOMO) is at the C1 position. For a dienophile with a conjugated electron-withdrawing group like methyl acrylate, the largest coefficient of the Lowest Unoccupied Molecular Orbital (LUMO) is on the β-carbon. The major regioisomer, often called the "para" product, results from the alignment of these two positions.

Table 2: Predicted Regioselectivity in the Diels-Alder Reaction of this compound with Methyl Acrylate

| Diene | Dienophile | Predicted Major Product | Common Name for Adduct |

| This compound | Methyl Acrylate | 4-Methyl-1-methoxycarbonylcyclohex-3-ene | "Para" adduct |

Substitution on the diene plays a critical role in directing the regioselectivity of the Diels-Alder reaction. masterorganicchemistry.com The methyl group in this compound acts as a weak electron-donating group. masterorganicchemistry.com This substituent influences the electronic distribution within the conjugated π-system, which in turn dictates the preferred orientation of the incoming dienophile.

The general rules for regioselectivity in Diels-Alder reactions are as follows:

2-Substituted Dienes : Dienes with an electron-donating group at the 2-position, such as this compound, predominantly yield the 1,4- or "para" adduct. masterorganicchemistry.com

1-Substituted Dienes : Dienes with a substituent at the 1-position tend to give the "ortho" adduct as the major product. masterorganicchemistry.com

The methyl group's influence in this compound is primarily electronic. However, steric hindrance can also play a role, although it is generally a secondary factor in determining regioselectivity compared to electronic effects. The preference for attack at the less substituted double bond of the (E)-isomer in the reaction with β-nitrostyrene is a clear example of how the interplay of steric and electronic factors, as well as reaction mechanism, can lead to specific outcomes. beilstein-journals.orgsemanticscholar.org

The Diels-Alder reaction is classically described as a concerted process, where bond formation and bond breaking occur in a single transition state. wikipedia.orgyoutube.com However, depending on the substrates and reaction conditions, a stepwise mechanism involving a diradical or zwitterionic intermediate can also operate. raco.cat

For many simple dienes and dienophiles, the Diels-Alder reaction proceeds through a concerted, synchronous or asynchronous, mechanism. wikipedia.orgraco.cat This is a pericyclic reaction that is thermally allowed by the Woodward-Hoffmann rules. wikipedia.org

However, the tin(IV)-catalyzed reaction of this compound with β-nitrostyrene provides strong evidence for a stepwise mechanism. beilstein-journals.orgsemanticscholar.orgnih.gov The observed loss of stereointegrity in the diene (i.e., the formation of (E)-adducts from the (Z)-diene) is not easily explained by a concerted pathway. beilstein-journals.org This outcome is more consistent with the formation of a zwitterionic intermediate, which allows for rotation around single bonds before the final ring-closing step. beilstein-journals.orgsemanticscholar.org The difference in regioselectivity observed between the (E) and (Z) diene isomers is also rationalized by the relative stabilities of the different possible allyl cation intermediates in a stepwise process. beilstein-journals.org While a competing concerted mechanism cannot be entirely ruled out, the product distribution strongly supports a stepwise pathway in this specific Lewis acid-catalyzed reaction. beilstein-journals.org

Mechanistic Investigations of Diels-Alder Reactions

Role of Zwitterionic Intermediates

In the context of cycloaddition reactions involving this compound, particularly those catalyzed by Lewis acids, the formation of zwitterionic intermediates plays a crucial role in the reaction mechanism. A zwitterion is a molecule that has both positive and negative formal charges. The presence of these intermediates helps to explain the observed product distributions, which sometimes deviate from what would be expected from a purely concerted Diels-Alder mechanism. nih.gov

For instance, in the tin(IV)-catalyzed reaction between β-nitrostyrene and (E)-3-methyl-1,3-pentadiene, the product formation is consistent with a stepwise mechanism that involves a zwitterionic intermediate. semanticscholar.org This is supported by the observation that the reaction yields not only the expected cycloadducts but also formal adducts of the (Z)-isomer of the diene, suggesting a loss of stereochemistry that can be rationalized by the formation of a flexible zwitterionic intermediate. nih.gov Similarly, the tin(IV)-catalyzed reaction with (Z)-3-methyl-1,3-pentadiene affords cycloadducts that are formal adducts of the E-isomer, further pointing to the involvement of these intermediates. nih.gov

The initially formed nitronic ester cycloadducts can also undergo tin(IV)-catalyzed interconversion, a process presumed to occur via zwitterionic intermediates. nih.gov This interconversion and the product profile strongly suggest that the reaction is not a simple one-step process but rather proceeds through a more complex pathway where zwitterionic species are key participants. nih.govnih.gov Theoretical studies on other hetero-Diels-Alder reactions have also shown that the most favored reaction channel can be a stepwise scheme involving the intervention of a zwitterionic intermediate, rather than a classical single-step mechanism. mdpi.com

Lewis Acid Catalysis in Diels-Alder Reactions

Lewis acid catalysis is a powerful tool in organic synthesis, known to significantly accelerate Diels-Alder reactions, often enhancing both reaction rates and selectivity. nih.govd-nb.infoias.ac.in In reactions involving this compound, Lewis acids like tin(IV) chloride have been shown to be effective catalysts. nih.govnih.gov

The traditional understanding of how Lewis acids accelerate these reactions is by coordinating to the dienophile, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). d-nb.infoias.ac.in This reduction in the HOMO-LUMO energy gap between the diene and the dienophile leads to a stronger interaction and a lower activation energy for the reaction. mdpi.com Computational studies have shown that Lewis acids can significantly increase the electrophilicity of the dienophile, leading to a more polar and faster reaction. mdpi.commdpi.com

However, more recent quantum chemical analyses suggest an alternative or complementary mechanism. These studies propose that Lewis acids accelerate Diels-Alder reactions primarily by reducing the Pauli repulsion between the π-electron systems of the diene and the dienophile. nih.gov This is achieved through polarization of the dienophile's π-system away from the reacting C=C double bond upon coordination of the Lewis acid. nih.gov

In the specific case of this compound reacting with β-nitrostyrene, tin(IV) catalysis is crucial for the formation of nitronic ester cycloadducts. sigmaaldrich.com The reaction proceeds effectively in solvents like toluene or dichloromethane (B109758), yielding various cycloadducts. nih.gov The use of a mixed Lewis acid system, such as AlBr₃/AlMe₃, has also proven effective in promoting Diels-Alder reactions of hindered dienes to produce highly substituted cyclohexenes. ucla.edu

Table 1: Effect of Lewis Acid Catalysis on Diels-Alder Reactions

| Catalyst System | Diene/Dienophile Pair | Key Observation | Reference |

|---|---|---|---|

| Tin(IV) Chloride | This compound / β-Nitrostyrene | Catalyzes the formation of nitronic ester cycloadducts via a stepwise, zwitterionic mechanism. | nih.govnih.gov |

| AlCl₃ | Cyclopentadiene / Methyl Acrylate | Accelerates the reaction and enhances endo selectivity. | d-nb.info |

| Ca(OTf)₂ | Cyclopentadiene / 1,4-Naphthoquinone | Acts as an effective and sustainable Lewis acid catalyst, providing excellent yields. | ias.ac.in |

| AlBr₃/AlMe₃ | Hindered Acetyldiene / Enones | Promotes cycloaddition of sterically hindered reactants to give good yields of substituted cyclohexenes. | ucla.edu |

Stereochemical Outcomes in Cycloaddition Reactions

The stereochemistry of cycloaddition reactions is a critical aspect, determining the three-dimensional structure of the resulting products. In the case of this compound, the stereochemical outcome can be complex, especially in catalyzed reactions.

In the tin(IV)-catalyzed cycloaddition with β-nitrostyrene, it was observed that the stereointegrity of the diene was compromised. nih.gov When starting with (E)-3-methyl-1,3-pentadiene, the reaction mixture contained not only the expected products but also cycloadducts that were formally derived from the (Z)-isomer of the diene. nih.gov This loss of stereochemical information is strong evidence for a stepwise reaction mechanism involving a rotationally flexible zwitterionic intermediate, as opposed to a concerted pathway where the stereochemistry of the reactants would be preserved in the product. nih.govnih.gov

The diastereoselectivity of cycloaddition reactions is also a key consideration. In 1,3-dipolar cycloadditions of other systems, for example, high diastereoselectivity has been observed, leading preferentially to one stereoisomer over others. researchgate.net While detailed studies on the diastereoselectivity of this compound cycloadditions are specific to each reaction, the formation of multiple diastereomeric cycloadducts in the reaction with β-nitrostyrene indicates that the reaction is not perfectly stereoselective under these conditions. nih.govnih.gov

Applications in Complex Molecule Synthesis (e.g., Multistriatins, Cyclohexene (B86901) Derivatives, Nitro Compounds)

This compound and its isomers serve as valuable building blocks in the synthesis of more complex molecules, including cyclohexene derivatives and various nitro compounds.

Cyclohexene Derivatives: The Diels-Alder reaction is a fundamental method for constructing six-membered rings, making dienes like this compound precursors to a wide array of substituted cyclohexenes. ucla.edumasterorganicchemistry.com For instance, 2-methyl-1,3-pentadiene (B74102), an isomer, is an important intermediate for synthesizing cyclohexene derivative perfume molecules, such as ligustral. google.com The synthesis of highly substituted cyclohexenes, which can be challenging due to steric hindrance, has been achieved using Lewis acid-catalyzed Diels-Alder reactions with hindered dienes. ucla.edu

Nitro Compounds: The reaction of this compound with nitroalkenes provides a direct route to functionalized nitro compounds. Specifically, the tin(IV)-catalyzed reaction with β-nitrostyrene yields nitronic ester cycloadducts. sigmaaldrich.com These cycloadducts can then undergo a subsequent thermal rearrangement to produce 4-nitrocyclohexenes. nih.govnih.gov This two-step sequence of cycloaddition followed by rearrangement offers a superior method for obtaining pure nitro compounds compared to a direct thermal Diels-Alder reaction, which often results in inseparable mixtures. nih.gov This methodology represents a useful route to γ,δ-unsaturated nitro compounds. semanticscholar.org

While the direct application of this compound in the synthesis of Multistriatins is not explicitly detailed in the provided context, the synthesis of these insect pheromones, which feature a bicyclic ketal structure, often involves the formation of complex cyclic systems for which Diels-Alder reactions are a standard synthetic strategy. acs.org

Sigmatropic Rearrangements

nih.govnih.gov-Sigmatropic Rearrangements of Nitronic Ester Cycloadducts

Note: The available scientific literature describes a nih.govnih.gov-sigmatropic rearrangement for the nitronic ester cycloadducts of this compound, rather than a nih.govnih.gov-rearrangement.

A key reaction of the nitronic ester cycloadducts derived from this compound is a thermal nih.govnih.gov-sigmatropic rearrangement. nih.govnih.gov This type of pericyclic reaction involves the reorganization of six electrons over a six-atom framework, leading to the formation of a new isomer. libretexts.org In this specific case, the O-allyl nitronic esters, formed from the cycloaddition of this compound and β-nitrostyrene, rearrange upon heating to yield γ,δ-unsaturated nitro compounds, specifically 4-nitrocyclohexenes. semanticscholar.orgnih.gov

This rearrangement is regioselective. Only the cycloadducts derived from the reaction at the less substituted double bond of (E)-3-methyl-1,3-pentadiene successfully undergo the nih.govnih.gov-sigmatropic rearrangement. nih.govnih.gov In contrast, the cycloadducts formed at the more substituted double bond of the diene fail to undergo this thermal rearrangement. nih.govnih.gov This highlights the influence of the substituent pattern on the feasibility of the sigmatropic shift.

Kinetic and Mechanistic Aspects of Rearrangement Processes

The mechanism of the nih.govnih.gov-sigmatropic rearrangement of the nitronic ester cycloadducts has been investigated, with evidence pointing towards a concerted process. nih.gov The rates of the rearrangement and its ultimate success are consistent with a concerted mechanism that proceeds through a dipolar transition state. nih.govnih.gov

Polymerization Reactions

The presence of conjugated double bonds in this compound allows it to undergo polymerization through various mechanisms, including cationic, anionic, and radiation-induced pathways. The behavior of the monomer and the resulting polymer structure are highly dependent on the polymerization method and reaction conditions.

Monomer Behavior in Polymerization

The structure of the this compound monomer, specifically the presence and position of the methyl group, plays a significant role in its polymerization behavior and the stereoselectivity of the resulting polymer. For instance, in polymerizations of 1,3-pentadiene (B166810) and 1,3-hexadiene (B165228) using cobalt-based catalysts, the structure of the monomer influences the tacticity of the polymer, leading to syndiotactic 1,2-polymers. This suggests that the substitution pattern on the diene backbone is a critical factor in determining the stereochemical outcome of the polymerization. While direct studies on this compound's monomer behavior in this specific context are not detailed in the provided results, the behavior of its isomers and other substituted dienes provides valuable insights.

Cationic Polymerization Studies

Cationic polymerization of conjugated dienes like 1,3-pentadiene is a well-established but complex process. mdpi.com The reaction is typically initiated by a cationic initiator that transfers a charge to the monomer, making it reactive. wikipedia.org This reactive monomer then propagates by reacting with other monomers. wikipedia.org Alkenes with electron-donating substituents, such as the methyl group in this compound, are generally suitable monomers for cationic polymerization as they can stabilize the resulting carbocation intermediate. wikipedia.orglibretexts.org

Studies on the cationic polymerization of 1,3-pentadiene, an isomer of this compound, using a tBuCl/TiCl₄ initiating system have provided detailed insights into the resulting polymer microstructure. researchgate.netdntb.gov.ua The analysis of the polymer revealed the presence of trans-1,4, trans-1,2, and cis-1,2 units, with a notable absence of cis-1,4 and 3,4-units. researchgate.netdntb.gov.ua This indicates that the propagation step is selective, favoring certain modes of monomer addition. The presence of tert-butyl head groups and chloromethyl end groups in the polymer chain confirms the initiation and termination mechanisms. researchgate.netdntb.gov.ua

The cationic polymerization of 1,3-pentadiene can be uncontrolled, but it is utilized in industrial applications for the synthesis of C5 petroleum resins. mdpi.com

Table 1: Structural Units in Cationically Polymerized Poly(1,3-pentadiene)

| Structural Unit | Presence |

|---|---|

| trans-1,4 | Yes |

| trans-1,2 | Yes |

| cis-1,2 | Yes |

| cis-1,4 | No |

Anionic Polymerization Studies

Anionic polymerization offers a more controlled approach to the synthesis of polydienes. Studies on the anionic polymerization of (E)-1,3-pentadiene (EP) and (Z)-1,3-pentadiene (ZP), isomers of this compound, have been conducted using n-butyllithium as an initiator in an aromatic solvent. researchgate.netrsc.org The resulting poly(EP)s exhibited predictable molecular weights and narrow molecular weight distributions, which are characteristic of a living polymerization. researchgate.netrsc.org In contrast, poly(ZP)s showed broader molecular weight distributions, which could be narrowed by the addition of a polar additive like THF. researchgate.netrsc.org

The microstructure of both poly(EP) and poly(ZP) consists of 1,4-addition and 1,2-addition units, with no evidence of 3,4-addition. researchgate.netrsc.org The living nature of the polymerization of EP was further demonstrated by the successful synthesis of well-controlled diblock copolymers with methyl methacrylate (MMA) and 2-vinylpyridine (2VP). rsc.org

Recent research has also explored the use of Ba/Al/Li trimetallic initiators for the anionic polymerization of (Z)-1,3-pentadiene to produce crystalline high trans-1,4-polypentadiene. dntb.gov.ua The ability to control the monomer sequence at a molecular level makes anionic copolymerization of 1,3-pentadiene with monomers like styrene and 1,1-diphenylethylene (B42955) a promising route to novel and well-defined resins. mdpi.comx-mol.net

Radiation-Induced Inclusion Polymerization

Radiation-induced inclusion polymerization is a technique that utilizes a host molecule to create a constrained environment for the polymerization of a guest monomer. This method has been successfully applied to the polymerization of 3-methyl-1,4-pentadiene, a structural isomer of this compound, using deoxycholic acid (DOCA) as the host. researchgate.net This process yields an optically active polymer, poly(3-methyl-1,4-pentadiene) (P3MPD), with a predominantly trans-1,4-P3MPD structure, as expected for polymerization in a constrained medium. researchgate.net The optical activity of the resulting polymer, with [α]D values between +4.3 and +5.6, demonstrates that the chiral environment of the DOCA host induces asymmetry in the polymer chain. researchgate.net

Similar studies on β-pinene have also shown that radiation-induced inclusion polymerization in DOCA can lead to high yields of the polymer, showcasing the efficiency of this technique. tandfonline.comresearchgate.net

Isomerization Dynamics

Unimolecular Isomerization via 1,5-Hydrogen Atom Shift

A significant reaction pathway for this compound and related compounds is unimolecular isomerization through a tandfonline.comresearchgate.net-sigmatropic hydrogen shift. libretexts.orgwikipedia.org This pericyclic reaction involves the migration of a hydrogen atom across a five-atom π-system. libretexts.org

Theoretical studies on the tandfonline.comresearchgate.net hydrogen shift in 3-(Z)-1,3-pentadiene have been conducted to understand the effects of substituents on the activation enthalpy and the geometry of the transition state. acs.org These calculations provide insights into the electronic and steric factors that govern this isomerization process. The mechanism of the 1,5-sigmatropic hydrogen shift in 1,3-pentadiene has also been a subject of theoretical investigation. researchgate.net

The (Z)-isomer of 1,3-pentadiene is characterized by a rigid planar molecular structure and a typical 1,5-sigmatropic hydrogen shift. researchgate.net This isomerization is a key feature of its chemical dynamics. Theoretical studies on related cyclic systems like cyclopentadiene, pyrrole, and phosphole have also contributed to a deeper understanding of the tandfonline.comresearchgate.net sigmatropic hydrogen shift mechanism. acs.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,3-Pentadiene |

| 1,3-Hexadiene |

| 4-Methyl-1,3-pentadiene |

| 3-Methyl-1,4-pentadiene |

| (E)-1,3-pentadiene |

| (Z)-1,3-pentadiene |

| Methyl methacrylate |

| 2-Vinylpyridine |

| Styrene |

| 1,1-Diphenylethylene |

| Deoxycholic acid |

| β-Pinene |

| Poly(3-methyl-1,4-pentadiene) |

| Poly(1,3-pentadiene) |

| Poly((E)-1,3-pentadiene) |

| Poly((Z)-1,3-pentadiene) |

| Cyclopentadiene |

| Pyrrole |

| Phosphole |

| n-Butyllithium |

| Tetrahydrofuran (THF) |

| Titanium tetrachloride (TiCl₄) |

Internal Energy Relaxation in Gas-Phase Isomerization

The study of internal energy relaxation in the gas-phase isomerization of this compound provides critical insights into the intramolecular dynamics of this molecule. Research on the unimolecular isomerization of cis-3-methyl-1,3-pentadien-1,2-d₂ via a 1,5-hydrogen atom shift has been particularly revealing. In these studies, the molecule was chemically excited, leading to a high-energy state. aip.orgaip.org

A key finding from this research is the determination of the effective intramolecular energy relaxation time. By applying the Rice-Ramsperger-Kassel-Marcus (RRKM) theory to the isomerization reaction, an effective intramolecular energy relaxation time of (3.97±0.14) ×10⁻¹¹ seconds was obtained. aip.org This value represents the timescale over which the internal energy of the excited molecule redistributes among its various vibrational modes. The experimentally determined rate constant for the unimolecular isomerization of cis-3-methyl-1,3-pentadien-1,2-d₂ with randomized internal energy was found to be 5.0×10⁹ sec⁻¹. aip.org

The following table summarizes the key parameters from the gas-phase isomerization study of cis-3-methyl-1,3-pentadien-1,2-d₂.

| Parameter | Value |

| Effective Intramolecular Energy Relaxation Time | (3.97±0.14) ×10⁻¹¹ s |

| Rate Constant for Isomerization (Randomized Energy) | 5.0×10⁹ s⁻¹ |

Nonrandom Isomerization Behavior

The isomerization of cis-3-methyl-1,3-pentadiene exhibits nonrandom behavior, a phenomenon that deviates from the assumptions of statistical theories of unimolecular reactions like the RRKM theory. aip.orgaip.org This nonrandomization of internal energy was observed in the gas-phase unimolecular isomerization of chemically excited cis-3-methyl-1,3-pentadien-1,2-d₂. aip.org

Intrinsic non-RRKM dynamics occur when a reactant's phase space contains quasiperiodic or regular motion, creating a bottleneck that leads to a time-dependent unimolecular rate constant. nih.gov Such non-statistical behavior is an important aspect of the reactivity of some molecules, indicating that energy does not flow freely and randomly throughout all the vibrational modes of the molecule before reaction. nih.govnih.gov The observation of nonrandom behavior in the isomerization of cis-3-methyl-1,3-pentadiene suggests that the intramolecular vibrational energy redistribution is not instantaneous on the timescale of the reaction.

Photo-isomerization Studies

While specific photo-isomerization studies on this compound are not extensively documented, research on analogous compounds, such as methyl-substituted trans,trans-1,4-diphenyl-1,3-butadiene (tt-DPB), offers valuable insights into the potential photochemical behavior. rsc.org The photo-isomerization of these conjugated dienes is influenced by factors such as the position of methyl substitution. rsc.org

Studies on tt-DPB derivatives have shown that methyl substitution can enhance the photo-isomerization efficiency. rsc.org The primary mechanisms for photo-isomerization in these systems are One Bond Flipping (OBF) and Hula-Twist (HT). rsc.org It is plausible that this compound would also undergo photo-isomerization through similar pathways. The methyl group on the C3 position could influence the relative efficiencies of these pathways and the resulting photoproduct distribution. Further research is needed to elucidate the specific photo-isomerization dynamics of this compound.

The following table outlines the dominant photo-isomerization mechanisms observed in a methyl-substituted analogue of a conjugated diene.

| Mechanism | Description |

| One Bond Flipping (OBF) | Isomerization occurs through the rotation around a single carbon-carbon double bond. |

| Hula-Twist (HT) | A more complex isomerization mechanism involving simultaneous twisting of adjacent single and double bonds. |

Radical Reactions

Conjugated dienes like this compound readily undergo radical addition reactions. pharmaguideline.com The addition of a hydrogen atom to this compound can occur at different positions, leading to the formation of various allylic radical intermediates. The stability of the resulting radical plays a significant role in determining the major product. Increased methyl substitution can enhance the reactivity of the diene towards radical attack by increasing the electron density on the terminal carbons.

In addition to addition reactions, hydrogen abstraction from the methyl group or from the pentadiene backbone can also occur, though addition reactions are generally more favorable for conjugated dienes. The relative rates of addition versus abstraction depend on the specific reaction conditions and the nature of the attacking radical.

The potential energy surface (PES) for a radical reaction provides a theoretical map of the energy of the system as a function of the geometric coordinates of the atoms involved. For the addition of a radical to this compound, the PES would show the energy changes as the radical approaches the diene, the formation of the transition state, and the subsequent formation of the radical adduct.

The shape of the PES determines the reaction pathway and the activation energy. For radical additions to conjugated dienes, the initial attack of the radical is typically the rate-determining step. The stability of the resulting radical intermediate is reflected in the depth of the potential energy well on the PES. Computational studies, such as those using density functional theory (DFT), can be employed to model the PES for these reactions and predict the most favorable reaction pathways.

The thermal decomposition of this compound is expected to involve complex reaction pathways, including isomerization and bond cleavage. Studies on the pyrolysis of related compounds provide insights into the likely decomposition mechanisms. For instance, the thermal decomposition of isoprene (B109036) (2-methyl-1,3-butadiene) involves fast isomerizations at elevated temperatures, followed by bond decomposition to produce smaller radical and molecular species. acs.org

Furthermore, the pyrolysis of polymethylpentadiene has been shown to yield a mixture of 2-methyl-1,3-pentadiene and 4-methyl-1,3-pentadiene, indicating that isomerization is a key process in the thermal decomposition of substituted pentadienes. acs.org For this compound, thermal decomposition would likely proceed through initial C-C and C-H bond fissions, leading to the formation of various smaller hydrocarbons. The specific products and their distribution would depend on the temperature and pressure conditions of the decomposition.

Other Transformative Reactions

Beyond pericyclic reactions, this compound undergoes several other key transformations, including oxidation, reduction, and electrophilic addition reactions. These reactions are fundamental to the chemical behavior of conjugated dienes.

Oxidation of this compound can proceed through several pathways, most notably ozonolysis and epoxidation, leading to the cleavage of the carbon-carbon double bonds or the formation of cyclic ethers, respectively.

Ozonolysis: This reaction involves the use of ozone (O₃) to cleave the double bonds within the diene. The initial reaction forms an unstable primary ozonide, which then rearranges to a more stable ozonide. Subsequent workup of the ozonide determines the final products. A reductive workup, typically using zinc (Zn) and water or dimethyl sulfide (DMS), will yield aldehydes and ketones.

For this compound, ozonolysis followed by a reductive workup would cleave both double bonds, leading to the formation of formaldehyde, acetaldehyde, and methylglyoxal.

Epoxidation: The reaction of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide. Due to the presence of two double bonds, monoepoxidation can occur at either the C1=C2 or the C3=C4 position. The selectivity of this reaction is influenced by the substitution pattern of the double bonds; more substituted, electron-rich double bonds tend to react faster. In the case of this compound, the C3=C4 double bond is more substituted and therefore more likely to be the initial site of epoxidation.

| Oxidation Reaction | Reagents | Major Products |

| Reductive Ozonolysis | 1. O₃ 2. Zn/H₂O or DMS | Formaldehyde, Acetaldehyde, Methylglyoxal |

| Epoxidation | m-CPBA | 3,4-epoxy-3-methyl-1-pentene |

The reduction of this compound, typically achieved through catalytic hydrogenation, involves the addition of hydrogen (H₂) across the double bonds. This reaction generally requires a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). The reaction can be controlled to achieve partial or complete saturation of the diene.

Selective hydrogenation to form a monoalkene is a common industrial process. The distribution of products depends on the catalyst and reaction conditions. For conjugated dienes like 1,3-pentadiene, hydrogenation can yield a mixture of pentenes. For instance, the hydrogenation of 1,3-pentadiene over a palladium catalyst can produce 1-pentene, cis-2-pentene, and trans-2-pentene. The selectivity towards a particular pentene isomer can be influenced by modifying the catalyst, for example, by adding a second metal to create a bimetallic catalyst.

| Catalyst | Major Products from 1,3-Pentadiene Hydrogenation |

| Palladium (Pd) | Mixture of 1-pentene, cis-2-pentene, and trans-2-pentene |

| Platinum (Pt) | Tends to favor complete hydrogenation to pentane |

| Nickel (Ni) | Used for complete hydrogenation to pentane |

Electrophilic addition is a characteristic reaction of alkenes, and in conjugated dienes like this compound, it proceeds with added complexity due to the formation of a resonance-stabilized allylic carbocation intermediate. This leads to the formation of both 1,2- and 1,4-addition products.

When an electrophile, such as a hydrogen halide (HX), adds to a conjugated diene, the initial protonation occurs at one of the terminal carbons of the diene system to form the most stable carbocation. For this compound, protonation at C1 leads to a resonance-stabilized secondary allylic carbocation with the positive charge shared between C2 and C4. The subsequent attack of the nucleophile (X⁻) at these two positions results in the 1,2-adduct and the 1,4-adduct, respectively.

For example, the addition of hydrogen chloride (HCl) to this compound yields a mixture of 3-chloro-3-methyl-1-pentene (1,2-adduct) and 1-chloro-3-methyl-2-pentene (1,4-adduct). The ratio of these products can be influenced by reaction conditions such as temperature. Generally, at lower temperatures, the kinetically controlled 1,2-adduct is favored, while at higher temperatures, the thermodynamically more stable 1,4-adduct predominates.

The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), also proceeds via a similar mechanism, involving a cyclic halonium ion intermediate and leading to a mixture of 1,2- and 1,4-dihalogenated products.

| Electrophile | 1,2-Addition Product | 1,4-Addition Product |

| HCl | 3-chloro-3-methyl-1-pentene | 1-chloro-3-methyl-2-pentene |

| HBr | 3-bromo-3-methyl-1-pentene | 1-bromo-3-methyl-2-pentene |

| Cl₂ | 3,4-dichloro-3-methyl-1-pentene | 1,4-dichloro-3-methyl-2-pentene |

| Br₂ | 3,4-dibromo-3-methyl-1-pentene | 1,4-dibromo-3-methyl-2-pentene |

Polymerization of 3 Methyl 1,3 Pentadiene: Advanced Studies

Catalytic Systems and Stereospecificity

The stereoselectivity in the polymerization of 3-methyl-1,3-pentadiene is highly dependent on the catalyst employed. Different systems based on iron, cobalt, titanium, and copper, typically activated by methylaluminoxane (B55162) (MAO), have been demonstrated to yield polymers with syndiotactic, isotactic, or other specific microstructures.

The catalytic system formed by combining dichloro(bis-2,2'-bipyridine)iron(II) (Fe(bipy)₂Cl₂) with the co-catalyst methylaluminoxane (MAO) is effective in the polymerization of (E)-3-methyl-1,3-pentadiene. This system yields a polymer with a highly syndiotactic 1,2-structure. The resulting poly(this compound) is a crystalline material that is insoluble in common organic solvents such as ortho-dichlorobenzene. The properties of the polymer obtained with this iron-based catalyst, including its FT-IR spectrum and a melting point of 241 °C, are directly comparable to those of the polymer produced using an analogous copper-based system.

In contrast to iron-based systems, certain cobalt-based catalysts promote the formation of isotactic polymers. When a mixture of (E) and (Z) isomers of this compound is polymerized using systems composed of CoCl₂(PRPh₂)₂ and MAO, the result is a crystalline, essentially isotactic 1,2-poly(E-3-methyl-1,3-pentadiene). researchgate.net The phosphine (B1218219) ligand (PRPh₂) bonded to the cobalt atom plays a crucial role in determining the degree of isotacticity. Research has shown that the isotactic content of the polymer increases as the steric bulk of the 'R' group on the phosphine ligand decreases. researchgate.net

| 'R' Group in Ligand | Steric Bulk | Resulting Polymer Tacticity |

|---|---|---|

| Methyl | Low | High Isotactic Content |

| Ethyl | Intermediate | Isotactic |

| n-Propyl | Intermediate | Isotactic |

| Isopropyl | High | Lower Isotactic Content |

| Cyclohexyl | Very High | Lower Isotactic Content |

The catalyst system comprising cyclopentadienyl (B1206354) titanium trichloride (B1173362) (CpTiCl₃) and MAO is known for its high activity in the polymerization of various 1,3-dienes. researchgate.netresearchgate.net While specific microstructural data for the polymerization of this compound with this system are not extensively detailed, its behavior with closely related monomers provides significant insight. For instance, the polymerization of (E)-2-methyl-1,3-pentadiene with a CpTiCl₃-based catalyst yields a cis-1,4 isotactic polymer. researchgate.net

A critical factor influencing the stereoselectivity of the CpTiCl₃/MAO system is temperature. Studies on other dienes, such as (Z)-1,3-pentadiene, have demonstrated that variations in polymerization temperature can dramatically alter the polymer's microstructure, leading to different proportions of cis-1,2, trans-1,2, and cis-1,4 units. acs.org This strong temperature dependence suggests that it is a key parameter for controlling the architecture of polymers produced with this catalyst.

The combination of dichloro(2,2'-bipyridine)copper (CuCl₂(bipy)) and MAO serves as an active and stereospecific catalyst for the polymerization of 1,3-dienes, representing a more sustainable alternative to traditional cobalt or nickel systems. When applied to the polymerization of (E)-3-methyl-1,3-pentadiene, this copper-based system produces a crystalline polymer with a syndiotactic 1,2-structure. researchgate.netacs.org

The resulting polymer is insoluble in hot ortho-dichlorobenzene and C₂D₂Cl₄, which hinders analysis by solution-based techniques like GPC and NMR. researchgate.net However, its melting point has been determined to be 241 °C, and its solid-state FT-IR spectrum is identical to that of the syndiotactic 1,2-poly(this compound) obtained with the analogous FeCl₂(bipy)₂/MAO catalyst. researchgate.net While effective in producing a stereoregular polymer, the polymerization rate with the copper-based system is generally much slower than that observed with its iron counterpart. researchgate.net

The stereochemical outcome of the polymerization of this compound is intricately linked to the catalyst's molecular structure, particularly the ligands coordinated to the metal center.

In cobalt-based systems of the type CoCl₂(PRPh₂)₂−MAO, the steric hindrance of the phosphine ligand is a determining factor for stereoselectivity. For this compound, a decrease in the bulkiness of the R group on the phosphine ligand leads to an increase in the isotactic content of the 1,2-polymer. researchgate.net This is a noteworthy observation, as for the polymerization of 1,3-butadiene (B125203) with similar cobalt-phosphine systems, increasing the ligand's steric hindrance typically enhances the syndiotacticity of the resulting 1,2-polymer.

For both iron and copper catalysts, the use of the 2,2'-bipyridine (B1663995) (bipy) ligand directs the polymerization towards a syndiotactic 1,2-poly(this compound). The consistent outcome with both Fe(bipy)₂Cl₂ and CuCl₂(bipy) highlights the determinative role of the bipyridine ligand in establishing a syndiotactic propagation mechanism.

Polymer Microstructure and Architecture

The microstructure of poly(this compound) is dictated by the catalytic system used for its synthesis. The primary structures achieved are highly stereoregular, with the mode of enchainment being either 1,2- or 1,4-addition, coupled with a specific tacticity (isotactic or syndiotactic).

Iron-Based System (Fe(bipy)₂Cl₂−MAO): Produces a crystalline polymer characterized by a syndiotactic 1,2-structure . researchgate.net

Cobalt-Based System (CoCl₂(PRPh₂)₂−MAO): Yields a crystalline polymer with a predominantly isotactic 1,2-structure . researchgate.net

Copper-Based System (CuCl₂(bipy)/MAO): Also results in a crystalline syndiotactic 1,2-polymer , analogous to the iron system. researchgate.netacs.org

Titanium-Based System (CpTiCl₃/MAO): While data for this compound is limited, results from similar monomers like 2-methyl-1,3-pentadiene (B74102) suggest the potential for producing cis-1,4 isotactic polymers. researchgate.net The microstructure is expected to be highly sensitive to polymerization temperature.

The distinct microstructures obtained from these catalyst systems are summarized in the table below.

| Catalyst System | Metal | Primary Ligand | Resulting Polymer Microstructure | Reference |

|---|---|---|---|---|

| Fe(bipy)₂Cl₂−MAO | Iron | 2,2'-Bipyridine | Syndiotactic 1,2 | researchgate.net |

| CoCl₂(PRPh₂)₂−MAO | Cobalt | Diphenylphosphines | Isotactic 1,2 | researchgate.net |

| CuCl₂(bipy)/MAO | Copper | 2,2'-Bipyridine | Syndiotactic 1,2 | researchgate.netacs.org |

| CpTiCl₃/MAO | Titanium | Cyclopentadienyl | Potentially cis-1,4 (based on related monomers) | researchgate.net |

1,2- versus 1,4-Addition Mechanisms

The polymerization of conjugated dienes like this compound can proceed through different addition mechanisms, primarily 1,2-addition and 1,4-addition. The specific mechanism that dominates is largely determined by the catalyst used. For example, polymerization of (E)-3-methyl-1,3-pentadiene with a neodymium-based catalyst system, specifically Al(C2H5)2Cl/Nd(OCOC7H15)3/Al[CH2CH(CH3)2]3, results in crystalline polymers that consist almost entirely of cis-1,4 addition units, with content reported to be at or above 80%. researchgate.netresearchgate.net In contrast, anionic polymerization of 1,3-pentadienes using n-butyllithium as an initiator can produce polymers containing both 1,4- and 1,2-addition units, but without 3,4-addition. rsc.org The choice of catalyst is therefore a critical factor in directing the regioselectivity of the polymerization.

Syndiotactic and Isotactic Polymer Structures

The spatial arrangement of the side groups along the polymer chain, known as tacticity, is a crucial aspect of poly(this compound)'s structure. Different catalyst systems can selectively produce either isotactic or syndiotactic polymers.

Isotactic Structures: In these polymers, the side groups are all located on the same side of the polymer chain. quora.com This regular arrangement allows the polymer chains to pack closely, often leading to higher crystallinity. youtube.comwikipedia.org Isotactic poly(this compound) has been synthesized using specific catalysts. For example, systems based on CoCl2(PRPh2)2−MAO (where R represents various alkyl or cycloalkyl groups) can polymerize a mixture of (E) and (Z) isomers of this compound to yield crystalline, essentially isotactic 1,2-poly(E-3-methyl-1,3-pentadiene). researchgate.net Similarly, neodymium-based catalysts have been shown to produce cis-1,4 isotactic polymers. researchgate.netresearchgate.net

Syndiotactic Structures: Here, the side groups are positioned on alternating sides of the polymer backbone. quora.com This structure can also lead to crystalline materials. youtube.comwikipedia.org The synthesis of syndiotactic (E)-1,2-poly(this compound) has been achieved using iron-based catalysts combined with an aluminum cocatalyst. researchgate.net

The ability to produce both isotactic and syndiotactic forms highlights the versatility of catalytic systems in controlling the stereochemistry of polymerization.

Crystalline and Amorphous Polymer Forms

The tacticity of poly(this compound) directly influences its ability to crystallize. wikipedia.org

Crystalline Polymers: The regular, ordered structures of isotactic and syndiotactic polymers allow their chains to pack into well-defined crystal lattices. wikipedia.org Research has confirmed the synthesis of crystalline isotactic 1,2-poly(E-3-methyl-1,3-pentadiene) and isotactic cis-1,4 poly(this compound). researchgate.netresearchgate.net These crystalline forms are typically achieved directly through polymerization with stereospecific catalysts.

Amorphous Polymers: Atactic polymers, which have a random arrangement of side groups, lack the necessary structural regularity for crystallization and are therefore generally amorphous. wikipedia.org While some stereoregular polymers can initially be amorphous, they can sometimes be induced to crystallize through processes like stretching and annealing. For instance, syndiotactic poly(3-methyl-1-butene), produced via hydrogenation of a related polydiene, is initially amorphous but crystallizes upon stretching and subsequent annealing. researchgate.net

The table below summarizes the relationship between tacticity and the physical form of the polymer.

| Tacticity | Side Group Arrangement | Chain Regularity | Typical Physical Form |

| Isotactic | Same side of the chain | High | Semicrystalline |

| Syndiotactic | Alternating sides of the chain | High | Semicrystalline |

| Atactic | Random | Low | Amorphous |

Helical Conformations in Crystalline Polymers

In the solid, crystalline state, the polymer chains of stereoregular poly(this compound) can adopt specific, ordered conformations. Detailed structural analysis of well-oriented fibers of isotactic 1,2-poly(E-3-methyl-1,3-pentadiene), referred to as iPE3MPD, has been performed using X-ray diffraction. researchgate.net These studies revealed that the polymer chains adopt a 7/2 helical conformation. This means that the polymer backbone completes two full turns for every seven monomer units. These helical macromolecules then pack into an orthorhombic unit cell. researchgate.net Such helical structures are a direct consequence of the polymer's high degree of stereoregularity.

Structural Parameters of Crystalline Isotactic 1,2-Poly(E-3-methyl-1,3-pentadiene)

| Property | Description |

|---|---|

| Chain Conformation | 7/2 Helix |

| Crystal System | Orthorhombic |

| Space Group | P21ab |

| Unit Cell Parameters | a = 17.4 Å, b = 16.5 Å, c = 15.3 Å |

Tacticity Control and Mechanistic Implications

The control of tacticity in the polymerization of this compound is achieved primarily through the strategic selection of catalyst systems. chimia.chchimia.ch The nature of the transition metal and its associated ligands dictates the stereochemical outcome of the reaction.

Cobalt-Based Catalysts: Systems like CoCl2(PRPh2)2 activated with methylaluminoxane (MAO) have been shown to produce isotactic 1,2-polymers. The steric properties of the phosphine ligand play a significant role; a decrease in the bulkiness of the ligand leads to an increase in the isotactic content of the resulting polymer. researchgate.net

Neodymium-Based Catalysts: Ternary systems involving neodymium compounds, such as AlEt2Cl/Nd(OCOC7H15)3/Al(iBu)3, are effective in producing highly isotactic cis-1,4 polymers from (E)-3-methyl-1,3-pentadiene. researchgate.net

Iron-Based Catalysts: The combination of FeCl2 with N,N-bidentate aromatic ligands and an aluminum cocatalyst has been pioneered to create unprecedented stereoregular polymers, including syndiotactic (E)-1,2-poly(this compound). researchgate.net

The mechanism of tacticity control is linked to the geometry of the catalyst's active site and how the incoming monomer molecule coordinates and inserts into the growing polymer chain. The ligands surrounding the metal center create a specific chiral environment that favors one stereochemical orientation over another, leading to the formation of a stereoregular polymer.

Characterization of Poly(this compound)

Spectroscopic Analysis

The detailed microstructure of poly(this compound) is elucidated using various spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy being the most prominent.

Nuclear Magnetic Resonance (NMR): Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are powerful tools for determining the polymer's structure. researchgate.net NMR analysis can distinguish between 1,2- and 1,4-addition units and provide quantitative information about their relative abundance. researchgate.net Furthermore, high-resolution NMR is used to determine the tacticity of the polymer by analyzing the fine structure of the spectral peaks, which is sensitive to the stereochemical arrangement of adjacent monomer units. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups and the types of double bonds present in the polymer. researchgate.net The positions of absorption bands can help differentiate between cis and trans isomers in 1,4-addition units and identify the vinyl groups characteristic of 1,2-addition. researchgate.net

The table below outlines the primary spectroscopic methods used for characterization.

| Spectroscopic Technique | Information Obtained |

| ¹H NMR | Quantitative analysis of 1,2- vs. 1,4-addition units, Tacticity determination |

| ¹³C NMR | Detailed structural analysis, Tacticity (pentad sequences), Regioselectivity |

| Infrared (IR) | Identification of cis/trans isomers, Presence of vinyl groups (1,2-addition) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy serves as a fundamental tool for the qualitative assessment of the microstructure of poly(this compound). The analysis of specific absorption bands allows for the identification of the different types of monomer enchainment that occur during polymerization, such as 1,2- versus 1,4-addition.

For instance, the polymerization of this compound with catalyst systems like CoCl₂(PRPh₂)₂−MAO (where R can be methyl, ethyl, n-propyl, isopropyl, or cyclohexyl) yields polymers that are primarily composed of 1,2-units. acs.org The IR spectra of these polymers provide evidence for this specific microstructure. While detailed band assignments for poly(this compound) are not as extensively documented as for more common polydienes like polybutadiene (B167195) or polyisoprene, analogies can be drawn. In polydienes, absorptions related to vinyl groups (indicative of 1,2-addition) and internal double bonds (from 1,4-addition) appear in distinct regions of the spectrum. For example, bands around 910 cm⁻¹ are often characteristic of the out-of-plane C-H bending of terminal vinyl groups in 1,2-units. researchgate.net

Similarly, catalyst systems based on neodymium, such as Al(C₂H₅)₂Cl/Nd(OCOC₇H₁₅)₃/Al[CH₂CH(CH₃)₂]₃, can produce poly(this compound) with a high content of cis-1,4 units (≥80%). researchgate.net The IR spectra of these polymers would correspondingly show features characteristic of internal cis-disubstituted double bonds. The combination of IR and NMR spectroscopy is often employed for a satisfactory determination of the polymer's microstructure. researchgate.net However, for complex microstructures, IR analysis can be challenging due to the overlapping of broad absorption bands, which may hinder the precise quantification of individual units. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D experiments)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for elucidating the detailed microstructure and stereoregularity of poly(this compound). Both ¹H and ¹³C NMR, often enhanced by two-dimensional (2D) experiments, provide quantitative information on tacticity (the spatial arrangement of side groups) and the specific type of monomer linkage.

For poly(this compound) synthesized using CoCl₂(PRPh₂)₂−MAO systems, ¹H and ¹³C NMR analyses have confirmed an essentially isotactic 1,2-poly(E-3-methyl-1,3-pentadiene) structure. acs.org The degree of isotacticity was found to be dependent on the specific phosphine ligand attached to the cobalt catalyst. acs.org

In the ¹H NMR spectrum of a terpolymer containing 1,3-pentadiene (B166810) units, characteristic signals include a chemical shift at 0.8 ppm for the CH₃ group in 1,4-pentadiene (B1346968) units and a band between 1.6 and 1.7 ppm for the CH₃ group of 1,2-pentadiene (B1661991) units in the polymer backbone. mdpi.com For cis-1,4 isotactic poly(this compound), NMR analysis has been crucial in confirming the stereostructure. researchgate.net

¹³C NMR is particularly sensitive to the stereochemical environment along the polymer chain. libretexts.org For stereoregular polymers, the carbon signals are sharp and well-resolved, whereas atactic (random) polymers exhibit broad, poorly resolved signals due to the variety of chemical environments. libretexts.org In the case of poly(this compound), distinct chemical shifts in the ¹³C NMR spectrum for the main chain and side-group carbons allow for the determination of its tacticity (isotactic vs. syndiotactic).

2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for making unambiguous assignments of the ¹H and ¹³C signals. researchgate.netiupac.org HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2- and 3-bond) H-C couplings. iupac.org These experiments help to confirm the connectivity within the monomer units and establish the sequence of different microstructures along the polymer chain, providing a complete and detailed picture of the polymer's architecture. researchgate.netiupac.org

Thermal Analysis (e.g., DSC)

Differential Scanning Calorimetry (DSC) is a key thermal analysis technique used to determine the thermal transitions of poly(this compound), such as the glass transition temperature (Tg) and the melting temperature (Tm). kohan.com.twmt.com These properties are highly dependent on the polymer's microstructure, particularly its stereoregularity and crystallinity.

Amorphous polymers only exhibit a glass transition, a second-order transition where the material changes from a rigid, glassy state to a more flexible, rubbery state. netzsch.complymouth.ac.uk Semicrystalline polymers show both a Tg and a Tm, the latter being a first-order transition where the crystalline domains melt into a disordered liquid state. plymouth.ac.uk